Lysergic acid alpha-hydroxyethylamide

Catalog No.
S534174
CAS No.
3343-15-5
M.F
C18H21N3O2
M. Wt
311.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergic acid alpha-hydroxyethylamide

CAS Number

3343-15-5

Product Name

Lysergic acid alpha-hydroxyethylamide

IUPAC Name

(6aR,9R)-N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23)/t10?,12-,16-/m1/s1

InChI Key

WYTJZJPVCDWOOI-KANYHAFZSA-N

SMILES

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Solubility

Soluble in DMSO

Synonyms

Lysergic acid alpha-hydroxyethylamide

Canonical SMILES

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Isomeric SMILES

CC(NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O

Description

The exact mass of the compound Lysergic acid alpha-hydroxyethylamide is 311.1634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysergic acid alpha-hydroxyethylamide is a member of the ergoline family, specifically classified as a lysergamide. It is structurally related to lysergic acid diethylamide, commonly known as LSD, but differs in its chemical structure by having an N-(1-hydroxyethyl)amide group instead of the N,N-diethylamide group found in LSD. This compound is derived from D-lysergic acid and is found in various species of the Convolvulaceae family, particularly in morning glory vines and certain fungi .

The molecular formula for lysergic acid alpha-hydroxyethylamide is C₁₈H₂₁N₃O₂, with a molecular weight of approximately 311.4 g/mol . The compound exhibits characteristics typical of alkaloids, including potential psychoactive effects, although its effects on humans have not been extensively studied .

Typical of amides and alkaloids. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield lysergic acid and ethanol.
  • Reduction: The carbonyl group in the amide can be reduced to form a corresponding amine.
  • Substitution Reactions: The nitrogen atom may participate in nucleophilic substitution reactions, potentially forming new derivatives.

These reactions are essential for understanding the reactivity and potential modifications of the compound for research and therapeutic purposes.

Synthesis of lysergic acid alpha-hydroxyethylamide can be approached through several methods:

  • Starting from Lysergic Acid:
    • The synthesis typically begins with lysergic acid, which undergoes acylation with hydroxylamine followed by reduction to yield the hydroxyethyl derivative.
  • Using Precursor Compounds:
    • Alternative synthetic routes may involve starting from simpler ergoline derivatives or utilizing specific reagents that facilitate the introduction of the hydroxyethyl group.
  • Total Synthesis:
    • Advanced synthetic methodologies may also employ total synthesis routes that construct the compound from basic organic building blocks through multi-step reactions involving cyclization and functional group transformations.

Lysergic acid alpha-hydroxyethylamide has potential applications primarily in research contexts:

  • Psychoactive Research: Due to its structural similarity to LSD, it may serve as a subject for studies exploring psychedelic effects and their underlying mechanisms.
  • Pharmacological Studies: Investigating its interaction with serotonin receptors could provide insights into novel therapeutic agents for mood disorders or other psychological conditions.
  • Analytical Chemistry: It may be used as a reference standard in analytical methods aimed at detecting or quantifying ergoline alkaloids in various matrices.

  • Serotonin Receptors: Like LSD, it may act as a non-selective agonist at serotonin receptors, particularly influencing 5-HT₂A receptor pathways.
  • Dopamine Receptors: Some ergoline derivatives have shown interactions with dopamine receptors, which could contribute to their psychoactive properties.

Further research is necessary to elucidate specific interactions and potential pharmacokinetic profiles.

Lysergic acid alpha-hydroxyethylamide shares structural similarities with several other compounds within the ergoline family. Here are some notable comparisons:

Compound NameStructure SimilarityPsychoactive PropertiesKey Differences
Lysergic acid diethylamideVery similarHighly psychoactiveContains N,N-diethylamide instead of hydroxyethyl
Lysergic acid amideSimilarLess psychoactiveLacks diethylamide moiety
Ergine (lysergic acid amide)SimilarMildly psychoactiveDifferent nitrogen substitution
1-Hydroxy-N,N-dimethyltryptamineRelatedModerate psychoactivityTryptamine core vs. ergoline structure

These compounds illustrate the diversity within the ergoline class and highlight how slight modifications can lead to significant differences in biological activity and psychoactive effects. Lysergic acid alpha-hydroxyethylamide's unique structure positions it as an interesting candidate for further exploration within this pharmacologically relevant family.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

311.1634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3343-15-5

Dates

Modify: 2024-02-18
1: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high. Forensic Sci Int. 2015 Apr;249:281-93. doi: 10.1016/j.forsciint.2015.02.011. Epub 2015 Feb 19. PubMed PMID: 25747328.
2: Klinke HB, Müller IB, Steffenrud S, Dahl-Sørensen R. Two cases of lysergamide intoxication by ingestion of seeds from Hawaiian Baby Woodrose. Forensic Sci Int. 2010 Apr 15;197(1-3):e1-5. doi: 10.1016/j.forsciint.2009.11.017. Epub 2009 Dec 16. PubMed PMID: 20018470.
3: Martínková L, Kren V, Cvak L, Ovesná M, Prepechalová I. Hydrolysis of lysergamide to lysergic acid by Rhodococcus equi A4. J Biotechnol. 2001 Nov 17;84(1):63-6. PubMed PMID: 11035188.
4: Yue DC, Yang YP, Huo ZM, Yang YC, He LY. [Biosynthesis of lysergic acid alpha-hydroxyethylamide. I. Natural selection of Claviceps paspali Stev and Hall]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 1983 Aug;5(4):259-61. Chinese. PubMed PMID: 6228324.
5: Mantle PG, Mortimer PH, White EP. Mycotoxic tremorgens of Claviceps paspali and Penicillium cyclopium: a comparative study of effects on sheep and cattle in relation to natural staggers syndromes. Res Vet Sci. 1978 Jan;24(1):49-56. PubMed PMID: 625600.
6: ARCAMONE F, CHAIN EB, FERRETTI A, PENNELLA P. Formation of 2,3-dihydroxybenzoic acid in fermentation liquors during the submerged culture production of lysergic acid alpha-hydroxyethylamide by Claviceps paspali Stevens and Hall. Nature. 1961 Nov 11;192:552-3. PubMed PMID: 13862060.

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